molecular formula C10H13BrN2O3 B3033104 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide CAS No. 832099-51-1

2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide

Cat. No. B3033104
Key on ui cas rn: 832099-51-1
M. Wt: 289.13
InChI Key: MHUJMNOUYLYTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07153870B2

Procedure details

Ethyl bromopyruvate (51.9 g, 266 mmol) was added dropwise to a solution of 2-aminopyridine (25 g, 266 mmol) in ethylene glycol dimethyl ether (270 mL), and the reaction then stirred at room temperature for 1 hour. The resulting precipitate was filtered off, the solid washed with ether and dried to afford the title compound as a pale yellow solid, 71.9 g.
Quantity
51.9 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](=[O:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1>COCCOC>[Br-:1].[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N+:12]=1[CH2:2][C:3](=[O:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
51.9 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
25 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
270 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
the solid washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Br-].NC1=[N+](C=CC=C1)CC(C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.